molecular formula C16H13N3O3S B5722506 Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B5722506
M. Wt: 327.4 g/mol
InChI Key: AWAPPPLGHUKXEI-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyridin-3-ylmethyl group and the thioxo functionality adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the quinazoline coreFinally, esterification with methanol completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the pyridin-3-ylmethyl group can interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Thioxoquinazoline derivatives: Compounds with similar thioxo functionality, studied for their biological activities.

Uniqueness

Methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of its quinazoline core, thioxo group, and pyridin-3-ylmethyl substituent. This structural diversity contributes to its potential for multiple biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-15(21)11-4-5-12-13(7-11)18-16(23)19(14(12)20)9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAPPPLGHUKXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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